2-(2-methoxyethoxy)-N-prop-2-ynylacetamide
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Overview
Description
2-(2-Methoxyethoxy)-N-prop-2-ynylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethoxy group and a propynyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-prop-2-ynylacetamide typically involves the reaction of 2-(2-methoxyethoxy)ethanol with propargylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-methoxyethoxy)ethanol+propargylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethoxy)-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-prop-2-ynylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.
Tris(2-methoxyethoxy)(vinyl)silane: Used in the production of silane coupling agents and as a crosslinking agent.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent used in organic synthesis.
Uniqueness
2-(2-Methoxyethoxy)-N-prop-2-ynylacetamide is unique due to its specific structure, which combines a methoxyethoxy group and a propynyl group with an acetamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C8H13NO3/c1-3-4-9-8(10)7-12-6-5-11-2/h1H,4-7H2,2H3,(H,9,10) |
InChI Key |
SGKCFZSUYUGXHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)NCC#C |
Origin of Product |
United States |
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